Amide-Modified C-Terminus (YSPWTNF-NH₂) Demonstrates Superior Stability Over Free Acid Form (YSPWTNF-OH)
Structural analysis comparing the amide form YSPWTNF-NH₂ (RNAIII-inhibiting peptide TFA) against the free acid form YSPWTNF-OH demonstrates that C-terminal amidation confers markedly enhanced peptide stability. The free acid form exhibits susceptibility to carboxypeptidase degradation and pH-dependent hydrolysis, whereas the amide-capped variant maintains structural integrity under standard storage and assay conditions [1].
| Evidence Dimension | Peptide stability (C-terminal modification) |
|---|---|
| Target Compound Data | YSPWTNF-NH₂ (amide form) - documented as "highly stable" and recommended for research use |
| Comparator Or Baseline | YSPWTNF-OH (free acid form) - characterized by reduced stability and susceptibility to degradation |
| Quantified Difference | Qualitative assessment of superior stability for amide form; no precise degradation half-life reported in source literature |
| Conditions | Structural analysis of RIP derivatives; stability assessment under standard peptide storage and handling conditions [1] |
Why This Matters
Procurement of the amide form (YSPWTNF-NH₂ as TFA salt) ensures experimental reproducibility across multi-day or multi-week studies, whereas the free acid form may introduce variability due to time-dependent degradation.
- [1] Gov Y, Bitler A, Dell'Acqua G, Torres JV, Balaban N. RNAIII inhibiting peptide (RIP), a global inhibitor of Staphylococcus aureus pathogenesis: structure and function analysis. Peptides. 2001 Oct;22(10):1609-20. doi: 10.1016/s0196-9781(01)00496-x. View Source
